molecular formula C6H12O5S B6359937 Ethyl (2-methanesulfonyloxy)propanoate, 98% CAS No. 58742-64-6

Ethyl (2-methanesulfonyloxy)propanoate, 98%

Cat. No. B6359937
CAS RN: 58742-64-6
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-methanesulfonyloxy)propanoate, also known as Ethyl 2-[(methylsulfonyl)oxy]propanoate, is a chemical compound with the molecular formula C6H12O5S . It has an average mass of 196.221 Da and a monoisotopic mass of 196.040543 Da .


Molecular Structure Analysis

The molecular structure of Ethyl (2-methanesulfonyloxy)propanoate consists of 6 carbon atoms, 12 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is complex and would require advanced tools for a detailed analysis.


Chemical Reactions Analysis

Esters, including Ethyl (2-methanesulfonyloxy)propanoate, can undergo a variety of chemical reactions. They can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Safety And Hazards

While specific safety and hazard information for Ethyl (2-methanesulfonyloxy)propanoate is not available, general safety measures for handling esters should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

ethyl 2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L(-)-Methanesulfonylethyllactate

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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